Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate
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Overview
Description
Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is an organic compound with a complex structure that includes amino, bromo, and fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and esterification. For example, starting with a fluorophenylacetic acid derivative, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The resulting bromo compound can then be aminated using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amination steps to ensure consistent quality and yield. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): Radical initiator for bromination.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Ammonia or Amines: Used for amination reactions.
Major Products Formed
Substituted Phenyl Derivatives: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Nitro and Amine Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and fluoro groups can influence its binding affinity and specificity towards these targets . In organic synthesis, its reactivity is governed by the electronic effects of the substituents on the phenyl ring, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- Methyl 2-bromo-2-(2-methoxyphenyl)acetate
- Methyl 2-bromo-2-(4-chlorophenyl)acetate
Uniqueness
Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is unique due to the presence of multiple functional groups that provide a versatile platform for further chemical modifications. The combination of amino, bromo, and fluoro substituents allows for a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C9H9BrFNO2 |
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Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)3-5-2-8(12)7(11)4-6(5)10/h2,4H,3,12H2,1H3 |
InChI Key |
LHLTVRXJFANXTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)F)N |
Origin of Product |
United States |
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